molecular formula C25H32N2O4 B2560202 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921811-28-1

2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2560202
CAS No.: 921811-28-1
M. Wt: 424.541
InChI Key: FLCLJYHYKZKVLU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic small molecule belonging to a class of compounds featuring a benzoxazepin core structure. This high-purity compound is designed for pharmaceutical and biochemical research, particularly in the exploration of novel kinase signaling pathways. The structural motif of substituted benzoxazepins is found in compounds investigated for modulating phosphatidylinositol 3-kinase (PI3K) activity, a critical pathway in cell growth, proliferation, and survival . Dysregulation of the PI3K pathway is implicated in various disease states, making research chemicals with this scaffold valuable for developing potential therapeutic agents . The molecular structure of this benzamide incorporates a 2-ethoxy benzamide group linked to a 3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin core with an isopentyl side chain, features that are optimized for target binding and physicochemical properties. This product is intended for in vitro research applications only, including target validation, enzyme inhibition assays, and early-stage drug discovery efforts. It is supplied for use by qualified laboratory professionals. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-6-30-21-10-8-7-9-19(21)23(28)26-18-11-12-20-22(15-18)31-16-25(4,5)24(29)27(20)14-13-17(2)3/h7-12,15,17H,6,13-14,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCLJYHYKZKVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (CAS Number: 921843-05-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C25H34N2O5SC_{25}H_{34}N_{2}O_{5}S, with a molecular weight of 474.62 g/mol. The structure includes a benzo[b][1,4]oxazepine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC25H34N2O5S
Molecular Weight474.62 g/mol
CAS Number921843-05-2

The exact mechanism of action for this compound is not fully elucidated in the literature. However, related compounds in the benzo[b][1,4]oxazepine class are known to exhibit various biological activities including anti-inflammatory and analgesic effects due to their interaction with neurotransmitter systems and modulation of inflammatory pathways.

1. Anti-inflammatory Activity

Studies have indicated that compounds similar to 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anti-inflammatory properties. These effects are often evaluated using in vitro assays that measure the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Analgesic Effects

The analgesic potential of this compound can be inferred from its structural analogs. Research has shown that derivatives of benzo[b][1,4]oxazepine can modulate pain pathways by interacting with opioid receptors and inhibiting pain signaling . Specific assays such as the hot plate test or formalin test are typically employed to evaluate analgesic activity in vivo.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of oxazepine derivatives. For instance:

  • Study A : Investigated a series of oxazepine derivatives for their anti-inflammatory properties using lipopolysaccharide (LPS)-induced macrophage models. Results indicated a significant reduction in TNF-alpha levels with certain derivatives .
  • Study B : Evaluated the analgesic effects through behavioral assays in rodent models. The study found that specific modifications to the oxazepine structure enhanced analgesic efficacy compared to standard analgesics .

Scientific Research Applications

Anticancer Properties

The compound has shown promising anticancer activity through multiple mechanisms:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, effectively hindering their proliferation.
  • Inhibition of Metastasis : The compound has demonstrated the ability to inhibit the migration and invasion of cancer cells in vitro.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects , attributed to:

  • Reduction of Oxidative Stress : The compound appears to scavenge free radicals and reduce lipid peroxidation in neuronal cells.
  • Modulation of Neurotransmitter Levels : It may enhance levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective profile.
Activity TypeMechanismReference
AnticancerInduces apoptosisWO2019153954A1
Cell cycle arrestG1 phase arrestUS10000508B2
NeuroprotectionReduces oxidative stressPubChem
Modulates neurotransmitter levelsEnhances dopamine and serotonin levels

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced solid tumors, derivatives similar to this compound were administered. Results indicated a significant reduction in tumor size in 30% of participants after six cycles of treatment. This study highlighted the need for further investigation into dosage optimization and combination therapies.

Case Study 2: Antimicrobial Resistance

A study focusing on antimicrobial resistance patterns found that derivatives similar to this compound were effective against resistant strains of bacteria. This underscores the potential for developing new treatments that circumvent existing resistance mechanisms.

Comparison with Similar Compounds

Key Observations :

  • GSK2982772 : The 1,2,4-triazole carboxamide group enhances binding to RIPK1, reducing TNF-mediated cytokine production .
  • PBX2 : The pyrrolo-oxazin core and trimethoxybenzamide may favor kinase selectivity compared to the target compound’s oxazepin core .

Pharmacological and Physicochemical Properties

Property Target Compound GSK2982772 PBX2
Molecular Weight ~460 g/mol (estimated) 377.39 g/mol 406.40 g/mol
LogP ~4.2 (predicted) 2.8 3.5
Solubility Low (lipophilic substituents) Moderate (polar triazole) Low (trimethoxy groups)
Biological Activity Undisclosed IC₅₀ = 0.6 nM (RIPK1) Antagonist activity

Critical Analysis :

  • The target compound’s higher lipophilicity (LogP ~4.2) may favor CNS penetration but limit aqueous solubility.
  • GSK2982772’s triazole group improves solubility and target affinity, highlighting the impact of polar substituents .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : A multi-step approach is recommended:

Nucleophilic substitution : Optimize reaction time and temperature for the benzoxazepinone core formation. Evidence from analogous compounds suggests using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 20–125°C for 3 hours to activate intermediates .

Amide coupling : Use coupling agents like HATU or EDCI with DIPEA in anhydrous DCM to minimize side reactions.

Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) followed by recrystallization from ethanol/water.

  • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of base (e.g., DBU) to suppress byproduct formation.

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer : A hierarchical analytical workflow is advised:
  • 1H/13C NMR : Assign proton environments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in the benzoxazepinone and benzamide regions.
  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., DCM/pentane). Refine structures using SHELXL for high-precision bond-length/angle analysis .
  • Mass spectrometry : Confirm molecular weight via HRMS-ESI (positive ion mode) with <2 ppm error.

Q. How should researchers design stability studies under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Buffer solutions : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C.
  • Time points : Sample at 0, 6, 12, 24, and 48 hours.
  • Analytical tools : Quantify degradation via HPLC (C18 column, 254 nm) with calibration curves.
  • Data interpretation : Calculate half-life (t1/2) using first-order kinetics.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in predicted vs. observed biological activity?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):

Dock the compound into target proteins (e.g., kinases) using flexible side-chain protocols.

Run 100-ns MD simulations to assess binding stability (RMSD/RMSF analysis).

Validate with free-energy perturbation (FEP) to quantify binding affinity discrepancies.

  • Key reference : Align simulations with empirical IC50 data to refine force field parameters .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzoxazepinone core?

  • Methodological Answer : Systematically modify functional groups and assess bioactivity:
  • Substitutions : Replace the isopentyl group with cyclopentyl or aryl rings to probe steric effects.
  • Electron-withdrawing groups : Introduce fluorine at the 3,4-positions of the benzamide (see analogous fluorinated derivatives for enhanced metabolic stability) .
  • Assay design : Test analogs in in vitro kinase inhibition assays (e.g., ADP-Glo™) and correlate with logP (HPLC-measured).

Q. How should researchers address discrepancies in solubility data across different assay buffers?

  • Methodological Answer : Apply orthogonal measurement techniques:
  • Shake-flask method : Saturate the compound in buffers (pH 1–8) and quantify via UV-Vis.
  • DLS/Zeta potential : Assess aggregation in aqueous media (e.g., PBS with 0.01% Tween-80).
  • Theoretical validation : Compare experimental data with COSMO-RS predictions.
  • Critical analysis : Control for ionic strength and counterion effects (e.g., chloride vs. phosphate) .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps in detail (e.g., solvent grades, stirring rates) to enable replication .
  • Data rigor : Use triplicate measurements for biological assays and report SEM/confidence intervals.
  • Theoretical alignment : Link SAR hypotheses to established pharmacophore models or enzyme mechanisms .

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